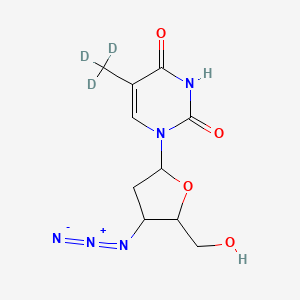
Zidovudine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zidovudine-d3, also known as azidothymidine-d3, is a deuterated form of zidovudine, a nucleoside analog reverse-transcriptase inhibitor. It is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in pharmacokinetic studies to differentiate it from the non-deuterated form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zidovudine-d3 involves the following steps:
Starting Material: Thymidine is used as the starting material.
Formation of Mesylate: Thymidine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.
Azidation: The mesylate is then reacted with lithium azide in dimethylformamide to replace the mesyl group with an azido group, resulting in the formation of azidothymidine.
Deuteration: The hydrogen atoms in azidothymidine are replaced with deuterium atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
化学反応の分析
Types of Reactions
Zidovudine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions.
Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne Compounds: React with the azido group in cycloaddition reactions.
Dimethylformamide: Common solvent used in the synthesis.
Major Products
Cycloaddition Products: Formation of triazole derivatives through cycloaddition reactions.
科学的研究の応用
Zidovudine-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to study the pharmacokinetics of zidovudine by differentiating it from the non-deuterated form.
HIV Research: Employed in research related to HIV treatment and resistance mechanisms.
Drug Development: Used as a reference compound in the development of new antiretroviral drugs.
Biological Studies: Investigated for its effects on cellular processes and interactions with other biomolecules.
作用機序
Zidovudine-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It is phosphorylated to its active 5′-triphosphate metabolite, which competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it causes DNA chain termination, thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
Stavudine: Another nucleoside analog reverse-transcriptase inhibitor.
Didanosine: A nucleoside analog used in HIV treatment.
Zalcitabine: Similar to zidovudine, used in HIV therapy.
Uniqueness
Zidovudine-d3 is unique due to its deuterium atoms, which provide distinct advantages in pharmacokinetic studies. It also has a well-established mechanism of action and is widely used in HIV research and treatment.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC名 |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |
InChIキー |
HBOMLICNUCNMMY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



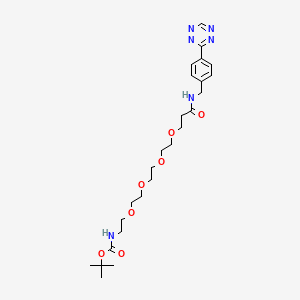
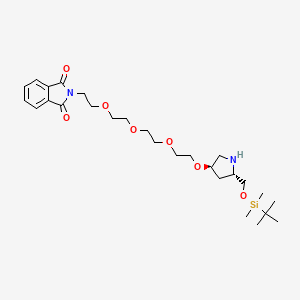
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
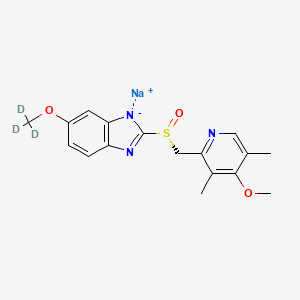
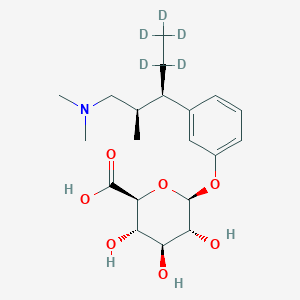
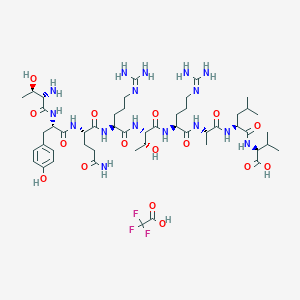
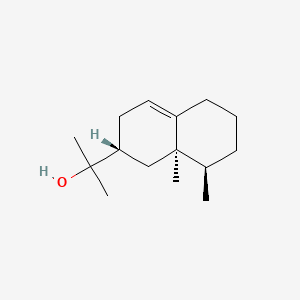
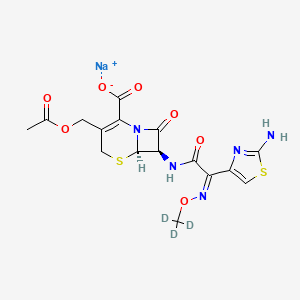
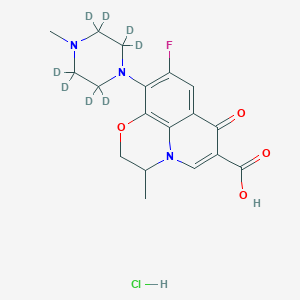
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
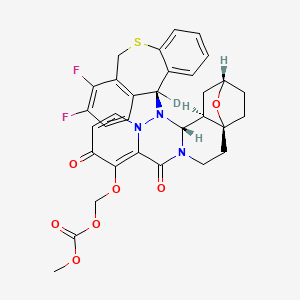
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

